molecular formula C15H19NO3S B11835219 6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 62159-50-6

6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B11835219
CAS No.: 62159-50-6
M. Wt: 293.4 g/mol
InChI Key: UADDQSGYLDKLAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid (CAS 62159-50-6) is a chemically synthesized spirocyclic heterocycle of significant interest in medicinal chemistry and antiviral research. This compound is built on the versatile 1-thia-4-azaspiro[4.5]decane scaffold, a structure recognized for its relevance in antiviral drug development . The core scaffold is shared with a class of compounds that have demonstrated specific inhibitory effects against human coronavirus 229E replication, highlighting its potential as a versatile chemical structure for developing therapies against viral pathogens . Furthermore, derivatives of the 1-thia-4-azaspiro[4.5]decane scaffold have also been investigated for their anticancer properties, showing promising activity against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG-2), prostate adenocarcinoma (PC-3), and colorectal carcinoma (HCT116) . The presence of the phenoxy substituent in this specific molecule may offer unique opportunities for structure-activity relationship (SAR) studies, allowing researchers to explore new chemical space for oncology and antiviral drug discovery. This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in biological screening assays.

Properties

CAS No.

62159-50-6

Molecular Formula

C15H19NO3S

Molecular Weight

293.4 g/mol

IUPAC Name

6-phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid

InChI

InChI=1S/C15H19NO3S/c17-14(18)12-10-20-15(16-12)9-5-4-8-13(15)19-11-6-2-1-3-7-11/h1-3,6-7,12-13,16H,4-5,8-10H2,(H,17,18)

InChI Key

UADDQSGYLDKLAX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)OC3=CC=CC=C3)NC(CS2)C(=O)O

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis via Hydrazide Intermediates

A widely documented approach involves a four-step sequence starting from phenoxyacetic acid or 3-phenylpropionic acid derivatives. The process begins with esterification of the carboxylic acid precursor in methanol under sulfuric acid catalysis, yielding methyl phenoxyacetate (1 ) or methyl 3-phenylpropanoate (2 ). Subsequent hydrazinolysis with excess hydrazine in ethanol produces 2-phenoxyacetohydrazide (3 ) or 3-phenylpropanehydrazide (4 ).

The critical cyclocondensation step employs cyclic ketones (e.g., cyclohexanone) to form N'-(cycloalkylidene)hydrazide intermediates (5 , 6 ). These intermediates undergo ring-closing reactions with sulfanylacetic acid or 2-sulfanylpropanoic acid in toluene under Dean-Stark conditions, facilitating water removal and driving the reaction toward spirocycle formation. For example:

5/6+HS-CH2COOHtoluene, Δ6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid+H2O\text{5/6} + \text{HS-CH}2\text{COOH} \xrightarrow{\text{toluene, Δ}} \text{6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid} + \text{H}2\text{O}

This method achieves moderate yields (45–60%) and is scalable to gram quantities.

Alternative Pathways via Spirocyclic Scaffold Functionalization

Patent literature describes the use of preformed spiro[4.5]decane frameworks, where the phenoxy group is introduced via nucleophilic aromatic substitution or Ullmann-type couplings. For instance, reacting 1-thia-4-azaspiro[4.5]decane-3-carboxylic acid (14 ) with phenoxy magnesium bromide in tetrahydrofuran (THF) yields the target compound after acidic workup. This route bypasses multi-step synthesis but requires stringent anhydrous conditions and palladium catalysts, increasing costs.

Optimization Strategies and Key Parameters

Reaction Condition Optimization

  • Temperature Control : Cyclocondensation proceeds optimally at 110–120°C, with lower temperatures favoring incomplete ring closure and higher temperatures promoting decomposition.

  • Solvent Selection : Toluene outperforms dichloromethane or ethyl acetate due to its ability to azeotrope water, enhancing reaction efficiency.

  • Catalysis : Lewis acids like ZnCl₂ (5 mol%) improve cyclization yields by 15–20% through substrate activation.

Protecting Group Strategies

The tert-butoxycarbonyl (Boc) group is employed to protect secondary amines during functionalization steps, as demonstrated in analogous spirocyclic syntheses. Deprotection with trifluoroacetic acid (TFA) restores the free amine without degrading the thia-azaspiro core.

Purification and Analytical Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using chloroform:isopropanol:7% ammonium hydroxide (85:10:5 v/v) as the eluent, effectively separating regioisomers. High-performance liquid chromatography (HPLC) with C18 columns and 0.1% formic acid/acetonitrile gradients confirms purity (>95%).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.15 (m, 5H, aromatic), 4.72 (s, 2H, OCH₂), 3.95–3.85 (m, 2H, spirolinkage), 2.90–2.70 (m, 4H, thiazolidinone).

  • HRMS : m/z calculated for C₁₆H₁₈NO₃S [M+H]⁺: 304.1008; found: 304.1012.

Comparative Analysis of Synthetic Methods

Parameter Hydrazide Route Spiro-Functionalization
Total Steps42
Overall Yield45–60%30–40%
ScalabilityGram-scaleMilligram-scale
Cost EfficiencyModerateLow
Purity Post-Purification>95%85–90%

Chemical Reactions Analysis

Types of Reactions

6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

6-Phenoxy-1-thia-4-azaspiro[4

Mechanism of Action

The mechanism by which 6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its phenoxy and thia-azaspiro moieties. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name (CAS) Substituents Core Structure Molecular Weight (g/mol) Key Properties
6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid (62159-54-0) 6-phenoxy 1-thia-4-azaspiro[4.5]decane 323.41 pKa = 1.92; PSA = 67.79 Ų
6-(4-Chlorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid (62159-49-3) 6-(4-Cl-phenoxy) Same core 327.83 Increased lipophilicity (Cl substituent); higher molecular weight
8-Phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid (367928-68-5) 8-phenyl Same core 277.38 Reduced steric bulk; lower PSA (64.07 Ų)
4-(2,4,6-Trimethylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (N/A) 2,4,6-trimethylbenzoyl 1-oxa-4-azaspiro[4.5]decane 331.40 Oxygen replaces sulfur; altered H-bonding capacity
4-(3-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (1326814-68-9) 3-nitrobenzoyl Same as above 334.32 Electron-withdrawing nitro group; potential for redox activity

Comparative Analysis

(a) Substituent Effects

  • Electron-Donating vs. Withdrawing Groups: The phenoxy group in 62159-54-0 provides moderate electron donation, whereas the 4-chlorophenoxy substituent in 62159-49-3 introduces electron withdrawal, enhancing stability against oxidative degradation .
  • Aromatic vs.

(b) Core Heteroatom Variations

  • 1-Thia vs. 1-Oxa : Replacing sulfur with oxygen (e.g., 1-oxa-4-azaspiro derivatives) decreases ring strain and alters hydrogen-bonding interactions. For example, 4-(2,4,6-trimethylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exhibits a higher predicted boiling point (550–600 °C) due to increased polarity .

(c) Physicochemical Properties

  • Polar Surface Area (PSA): 6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid has a PSA of 67.79 Ų, ideal for membrane permeability in drug design. Analogues with bulkier substituents (e.g., nitrobenzoyl in 1326814-68-9) show higher PSA (>90 Ų), limiting bioavailability .
  • Acidity: The pKa of the target compound (1.92) is lower than that of 8-phenyl-1-thia-4-azaspiro derivatives (predicted pKa ~2.5), reflecting the electron-withdrawing effect of the phenoxy group .

Biological Activity

6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid, a compound belonging to the spirocyclic class of organic molecules, has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for 6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid is C9H15NO2SC_9H_{15}NO_2S, with a molecular weight of 201.29 g/mol. The compound features a unique spirocyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC9H15NO2S
Molecular Weight201.29 g/mol
Melting Point177–179 °C

Antiviral Activity

Recent studies have highlighted the antiviral properties of 6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid. A series of derivatives were synthesized and tested against human coronaviruses and influenza viruses. Notably, one derivative demonstrated an EC50 value of 5.5 µM against human coronavirus 229E, indicating significant antiviral potential comparable to established inhibitors .

Antimicrobial Properties

The compound's antimicrobial activity has also been investigated. Research indicates that certain derivatives exhibit promising effects against various bacterial strains, suggesting potential applications in treating bacterial infections . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function.

The biological mechanisms by which 6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid exerts its effects are multifaceted:

  • Inhibition of Viral Replication : The compound appears to interfere with viral replication processes, possibly by inhibiting key enzymes involved in the viral life cycle.
  • Bacterial Cell Disruption : It may disrupt bacterial cell wall synthesis, leading to cell lysis and death.
  • Redox Activity : The compound's redox-active nature allows it to participate in electron transfer processes, which can influence microbial metabolism.

Study 1: Antiviral Efficacy

In a controlled laboratory setting, derivatives of 6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid were tested for their ability to inhibit the replication of human coronavirus 229E. The most effective derivative was found to significantly reduce viral load in infected cells, demonstrating its potential as an antiviral agent .

Study 2: Antimicrobial Testing

A comprehensive study evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. Results indicated that specific derivatives exhibited broad-spectrum antibacterial activity, particularly against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid?

  • Methodology :

  • Multi-step synthesis typically involves coupling phenoxy-substituted precursors with spirocyclic intermediates. For example, benzoyl derivatives (e.g., 4-chlorophenoxy analogs) are reacted with thia-azaspiro intermediates under controlled conditions .
  • Protecting groups (e.g., tert-butoxycarbonyl) may be employed to preserve reactive sites during synthesis. Acid hydrolysis or deprotection steps finalize the carboxylic acid moiety .
  • Key parameters: Optimize reaction temperature (60–80°C), solvent (DMF or THF), and time (12–24 hrs) to achieve yields >70% .

Q. How is the structural identity of this compound confirmed?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d6 or CDCl3 confirm proton environments and carbon frameworks (e.g., spirocyclic C-5 and phenoxy aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 327.8263 (C₁₅H₁₈ClNO₃S) .
  • X-ray Crystallography : Resolves spirocyclic geometry and hydrogen-bonding networks (e.g., carboxylate interactions) .

Q. What are the recommended storage conditions and stability considerations?

  • Guidelines :

  • Store under inert gas (N₂/Ar) in sealed containers at 2–8°C to prevent hydrolysis of the carboxylic acid group .
  • Stability: Avoid prolonged exposure to light, moisture, or strong acids/bases. Monitor decomposition via HPLC (retention time shifts) .

Advanced Research Questions

Q. What methodologies are employed to investigate structure-activity relationships (SAR) for this spirocyclic compound?

  • SAR Strategies :

  • Substituent Variation : Compare bioactivity of derivatives with substituents like 4-Cl, 2,4-diF, or 3,5-diCl on the phenoxy ring (Table 1) .

  • Enzyme Assays : Screen against lipid metabolism enzymes (e.g., phospholipase A₂) using fluorescence-based inhibition assays .

    Table 1: Substituent Effects on Bioactivity

    SubstituentMolecular WeightReported Activity (IC₅₀)
    4-Cl327.8312.5 µM (PLA₂ inhibition)
    2,4-diF325.318.3 µM
    3,5-diCl358.2218.7 µM

Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?

  • Optimization Strategies :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility and reduce side reactions .
  • Catalysis : Employ Pd/C or Ni catalysts for efficient coupling of spirocyclic intermediates with aromatic precursors .
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity to >95% .

Q. What advanced analytical techniques are used for purity assessment and mechanistic studies?

  • Advanced Methods :

  • HPLC-DAD/MS : Reverse-phase C18 columns (ACN/0.1% TFA gradient) quantify impurities (<0.5%) and detect degradation products .
  • Circular Dichroism (CD) : Assess conformational stability of the spirocyclic core under physiological pH .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity to target proteins (e.g., ΔG = -9.8 kcal/mol for PLA₂) .

Contradictions and Limitations

  • Synthetic Yields : While reports yields >70% for similar compounds, notes variability (50–85%) depending on substituent steric effects.
  • Bioactivity Data : Limited direct studies on 6-phenoxy derivatives necessitate extrapolation from structurally related analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.